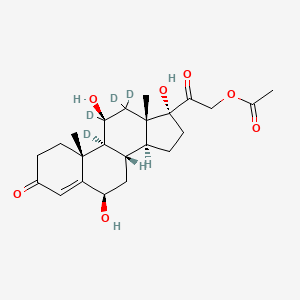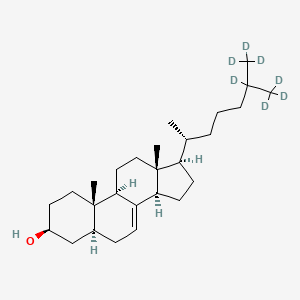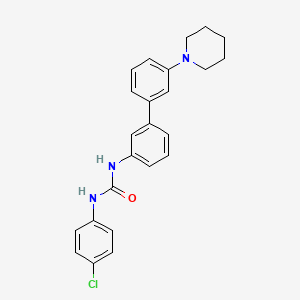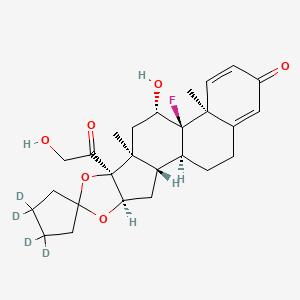
Raloxifene-d4 6-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raloxifene-d4 6-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator. Raloxifene is primarily used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. The compound is extensively metabolized in the body, and one of its significant metabolites is raloxifene-6-glucuronide . The “d4” in the name indicates that the compound is deuterated, meaning it contains four deuterium atoms, which are isotopes of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Raloxifene-d4 6-Glucuronide can be synthesized through a microbial bioconversion process. This involves the use of microorganisms such as Streptomyces sp NRRL 21489, which can convert raloxifene into its glucuronidated forms . The process typically involves tank fermentation, followed by purification and characterization using techniques like UV, LC/MS, and NMR spectroscopy .
Industrial Production Methods: While chemical routes exist for synthesizing mono-glucuronides of raloxifene, they are not efficient enough to meet industrial demands. Therefore, microbial bioconversion is preferred for large-scale production. This method ensures higher yields and is more scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Raloxifene-d4 6-Glucuronide primarily undergoes glucuronidation, a process where glucuronic acid is added to the compound.
Common Reagents and Conditions: The glucuronidation process typically involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes. The reaction conditions include a suitable buffer system and optimal pH and temperature to ensure enzyme activity .
Major Products Formed: The primary product of this reaction is raloxifene-6-glucuronide. Other minor metabolites may include raloxifene-4’-glucuronide and raloxifene-6,27-diglucuronide .
Aplicaciones Científicas De Investigación
Raloxifene-d4 6-Glucuronide has several applications in scientific research:
Mecanismo De Acción
Raloxifene-d4 6-Glucuronide exerts its effects by binding to estrogen receptors. As a selective estrogen receptor modulator, it acts as an estrogen agonist in bone and liver tissues, promoting bone mineral density and reducing LDL-cholesterol levels. Conversely, it acts as an estrogen antagonist in breast and uterine tissues, thereby reducing the risk of cancer in these organs . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion from the body .
Comparación Con Compuestos Similares
Similar Compounds:
Raloxifene-4’-glucuronide: Another major metabolite of raloxifene, but with different glucuronidation sites.
Bazedoxifene: A newer selective estrogen receptor modulator with similar applications but different pharmacokinetic properties.
Uniqueness: Raloxifene-d4 6-Glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately .
Propiedades
Fórmula molecular |
C34H35NO10S |
|---|---|
Peso molecular |
653.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2 |
Clave InChI |
MZPMSLSINDGEPM-KRDBCCLNSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)N6CCCCC6 |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)




![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)






